2-(4-Phenylphenyl)indolizine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

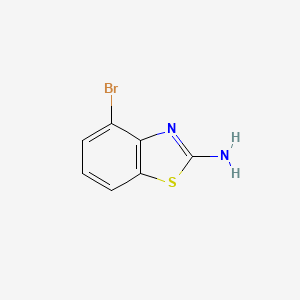

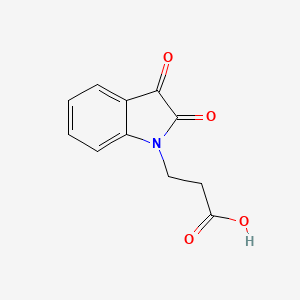

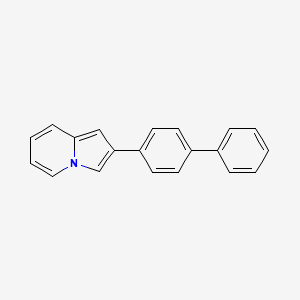

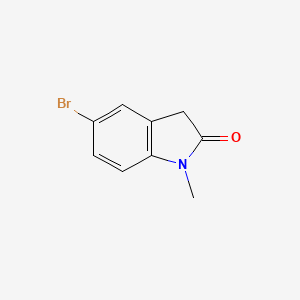

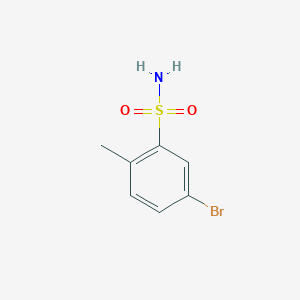

2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .

Synthesis Analysis

Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .Scientific Research Applications

Synthesis of Indolizine Derivatives

Indolizine, which includes 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . Many approaches for their synthesis have been developed . For example, Okamoto and Niyomura successfully synthesized indolizine starting from 2-(pyridin-2-yl)acetonitrile and selenium dioxide .

Organic Fluorescent Molecules

Some indolizine derivatives, including 2-(4-Phenylphenyl)indolizine, have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .

Radical Cyclization/Cross-Coupling

Indolizine and its derivatives can be synthesized by radical cyclization/cross-coupling . This method is gaining attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Transition Metal-Catalyzed Reactions

New pathways for the synthesis of indolizines, including 2-(4-Phenylphenyl)indolizine, have been discovered, such as transition metal-catalyzed reactions . These reactions allow for the creation of substitution patterns that were difficult to build using classical methodologies .

Oxidative Coupling

Another method for the synthesis of indolizines is through oxidative coupling . This approach allows for the creation of π-expanded indolizines .

Potential Anticancer Agents

Indole derivatives, which include indolizines like 2-(4-Phenylphenyl)indolizine, are being investigated for their potential as anticancer agents . They could potentially be developed into highly effective agents against glioblastoma (GBM), the most aggressive form of primary brain tumor .

Mechanism of Action

Target of Action

Indolizine, the core structure of 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . .

Mode of Action

Indolizine derivatives have been found to exhibit a range of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities

Biochemical Pathways

Given the diverse biological activities of indolizine derivatives, it can be inferred that multiple pathways might be affected .

Result of Action

Indolizine derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Future Directions

Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.

properties

IUPAC Name |

2-(4-phenylphenyl)indolizine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)indolizine | |

CAS RN |

79373-03-8 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)